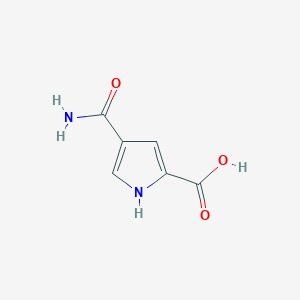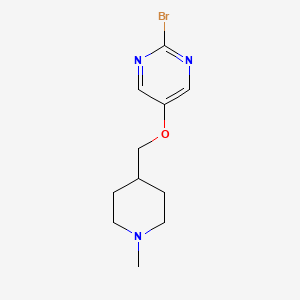
3-acetyl-N-(2-chloroethyl)-1H-4-azaindole-7-carboxamide
Descripción general
Descripción
3-acetyl-N-(2-chloroethyl)-1H-4-azaindole-7-carboxamide is a synthetic compound belonging to the class of azaindoles. Azaindoles are nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and potential therapeutic applications
Métodos De Preparación
The synthesis of 3-acetyl-N-(2-chloroethyl)-1H-4-azaindole-7-carboxamide involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the Azaindole Core: The azaindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-chloroethylamine and an appropriate indole derivative.
Acetylation: The resulting azaindole intermediate is then acetylated using acetic anhydride in the presence of a base, such as pyridine, to introduce the acetyl group at the 3-position.
Carboxamide Formation: The final step involves the introduction of the carboxamide group at the 7-position. This can be achieved through a reaction with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and scalability.
Análisis De Reacciones Químicas
3-acetyl-N-(2-chloroethyl)-1H-4-azaindole-7-carboxamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
3-acetyl-N-(2-chloroethyl)-1H-4-azaindole-7-carboxamide has a wide range of scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of novel materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-acetyl-N-(2-chloroethyl)-1H-4-azaindole-7-carboxamide involves its interaction with specific molecular targets and pathways . The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: It can inhibit the activity of certain enzymes involved in key biological processes, leading to therapeutic effects.
Receptor Binding: The compound may bind to specific receptors on the surface of cells, modulating cellular signaling pathways.
DNA Interaction: It can interact with DNA, potentially leading to changes in gene expression and cellular function.
Comparación Con Compuestos Similares
3-acetyl-N-(2-chloroethyl)-1H-4-azaindole-7-carboxamide can be compared with other similar compounds, such as :
Indole Derivatives: Compounds like indole-3-carboxamide and indole-3-acetic acid share structural similarities and may exhibit similar biological activities.
Azaindole Derivatives:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloroethyl group, which may confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-acetyl-N-(2-chloroethyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-7(17)9-6-16-10-8(2-4-14-11(9)10)12(18)15-5-3-13/h2,4,6,16H,3,5H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRHKNNDXDBCGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C(C=CN=C12)C(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1377869.png)


![1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine](/img/structure/B1377875.png)


![1-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B1377881.png)

![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate](/img/structure/B1377884.png)
![Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1377885.png)

![7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine](/img/structure/B1377887.png)


